1-METHYL-4-NITRO-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-METHYL-4-NITRO-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-NITRO-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the nitration of 1-methylpyrazole to obtain 1-methyl-4-nitropyrazole. This intermediate is then reacted with 4-(1H-pyrazol-1-yl)benzylamine under appropriate conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-NITRO-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvents.
Major Products Formed
Reduction: 4-amino-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid and 4-(1H-pyrazol-1-yl)benzylamine.
Scientific Research Applications
1-METHYL-4-NITRO-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Agrochemicals: It is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-METHYL-4-NITRO-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-1H-pyrazole
- 4-nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
- N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]-2-(6-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Uniqueness
1-METHYL-4-NITRO-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both nitro and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N6O3 |
---|---|
Molecular Weight |
326.31g/mol |
IUPAC Name |
1-methyl-4-nitro-N-[(4-pyrazol-1-ylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14N6O3/c1-19-10-13(21(23)24)14(18-19)15(22)16-9-11-3-5-12(6-4-11)20-8-2-7-17-20/h2-8,10H,9H2,1H3,(H,16,22) |
InChI Key |
CJIBMKYILNYHAY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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